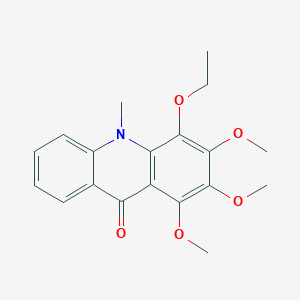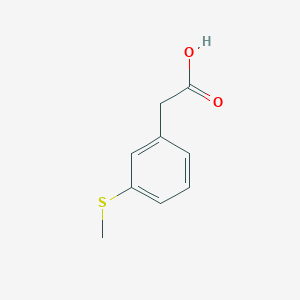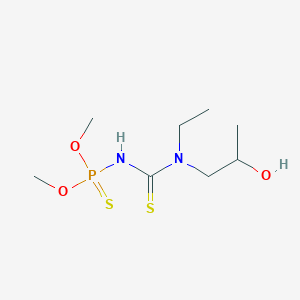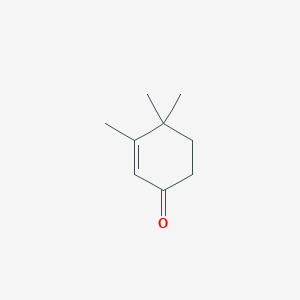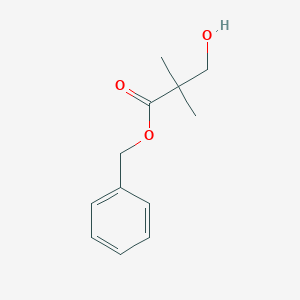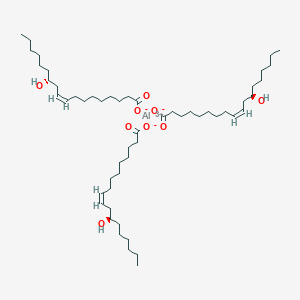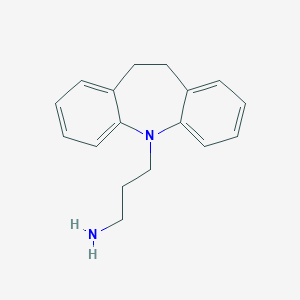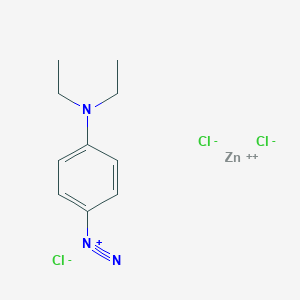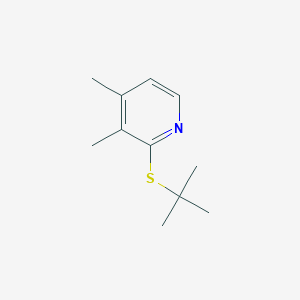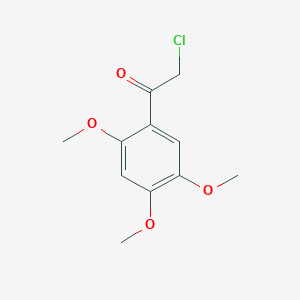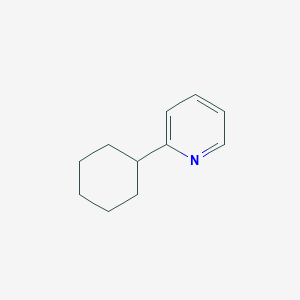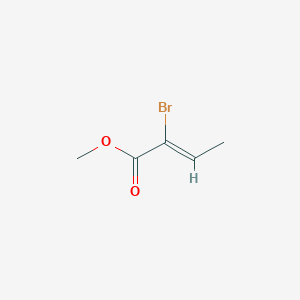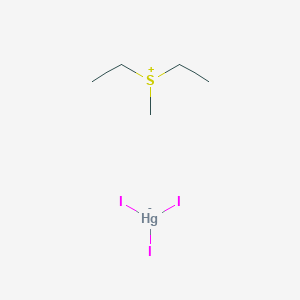
Diethyl(methyl)sulfanium;triiodomercury(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(methyl)sulfanium;triiodomercury(1-) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a complex compound that consists of diethyl(methyl)sulfanium and triiodomercury(1-). This compound is known for its ability to inhibit the growth of bacteria and fungi, making it an important tool in microbiology research.
Mécanisme D'action
The mechanism of action of diethyl(methyl)sulfanium;triiodomercury(1-) is not fully understood, but it is believed to work by disrupting the cell membrane of bacteria and fungi. This disrupts the normal functioning of the cell, leading to cell death. It is also believed to inhibit the activity of certain enzymes, which can further contribute to its antimicrobial activity.
Effets Biochimiques Et Physiologiques
Diethyl(methyl)sulfanium;triiodomercury(1-) has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi, including both gram-positive and gram-negative bacteria. It has also been shown to have antifungal activity against various species of fungi. Additionally, it has been shown to have antioxidant activity, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diethyl(methyl)sulfanium;triiodomercury(1-) is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria and fungi, making it a valuable tool in microbiology research. Additionally, it is relatively easy to synthesize and has a high yield. However, there are also some limitations to its use. It can be toxic to living organisms, and care must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on diethyl(methyl)sulfanium;triiodomercury(1-). One area of research could be to further explore its mechanism of action and how it interacts with bacterial and fungal cells. Another area of research could be to investigate its potential use in the treatment of various diseases, particularly those caused by bacteria and fungi. Additionally, research could be conducted to develop new and more effective antimicrobial agents based on the structure of diethyl(methyl)sulfanium;triiodomercury(1-).
Méthodes De Synthèse
The synthesis of diethyl(methyl)sulfanium;triiodomercury(1-) involves the reaction of diethyl(methyl)sulfanium iodide with mercuric iodide in the presence of a reducing agent. The reaction is carried out under controlled conditions, and the resulting compound is purified through a series of filtration and washing steps. The yield of the compound is typically high, and the purity is also good.
Applications De Recherche Scientifique
Diethyl(methyl)sulfanium;triiodomercury(1-) has been widely used in scientific research, particularly in microbiology and biochemistry. It is commonly used as an antimicrobial agent in the laboratory to inhibit the growth of bacteria and fungi. It has also been used in the synthesis of various organic compounds, such as heterocyclic compounds and peptides. Additionally, it has been used as a catalyst in various chemical reactions.
Propriétés
Numéro CAS |
19481-39-1 |
|---|---|
Nom du produit |
Diethyl(methyl)sulfanium;triiodomercury(1-) |
Formule moléculaire |
C5H13HgI3S |
Poids moléculaire |
686.53 g/mol |
Nom IUPAC |
diethyl(methyl)sulfanium;triiodomercury(1-) |
InChI |
InChI=1S/C5H13S.Hg.3HI/c1-4-6(3)5-2;;;;/h4-5H2,1-3H3;;3*1H/q+1;+2;;;/p-3 |
Clé InChI |
SNKLWBLLEZUVFN-UHFFFAOYSA-K |
SMILES |
CC[S+](C)CC.I[Hg-](I)I |
SMILES canonique |
CC[S+](C)CC.I[Hg-](I)I |
Synonymes |
Diethylmethylsulfonium iodide mercuric iodide addition compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



